
5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group, an ethynyl group, and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-ethynyl-1,3-dimethylbenzaldehyde or 5-tert-butyl-2-ethynyl-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-tert-butyl-2-ethyl-1,3-dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its aromatic ring and functional groups. For example, in electrophilic aromatic substitution reactions, the electron-donating tert-butyl and methyl groups activate the benzene ring towards electrophiles, facilitating the formation of substituted products.
相似化合物的比较
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but lacks the ethynyl group.
5-tert-Butyl-2-ethyl-1,3-dimethylbenzene: Similar structure with an ethyl group instead of an ethynyl group.
4-tert-Butyl-2,6-dimethylbenzene: Similar structure with different positions of the substituents.
Uniqueness
5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in various coupling reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
106320-75-6 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
5-tert-butyl-2-ethynyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H18/c1-7-13-10(2)8-12(9-11(13)3)14(4,5)6/h1,8-9H,2-6H3 |
InChI 键 |
MWVRQYWAZFGOPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C#C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


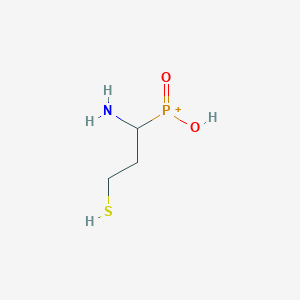
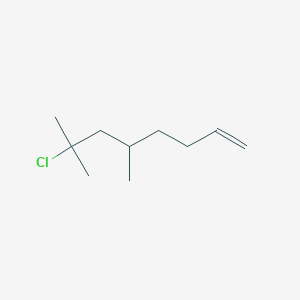

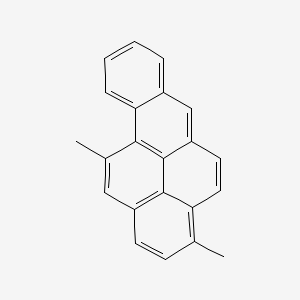
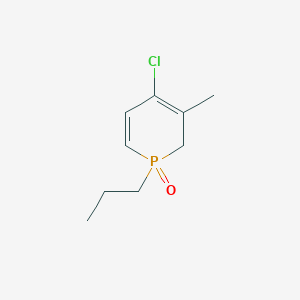
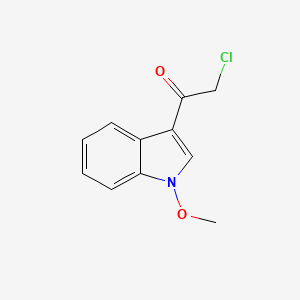



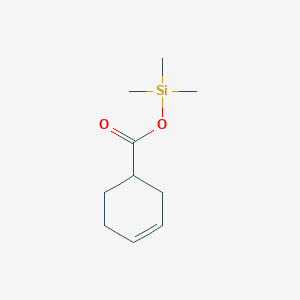

![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)

